molecular formula C11H13NO2 B140930 Allyl 3-amino-5-methylbenzoate CAS No. 153775-25-8

Allyl 3-amino-5-methylbenzoate

Cat. No. B140930
M. Wt: 191.23 g/mol
InChI Key: PYJUKVCWIPWWOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including nitrification, esterification, and reduction processes. For instance, the synthesis of Methyl 4-butylamino-3-methyl-5-aminobenzoate involves nitrating the corresponding benzoate with a mixture of nitric and sulfuric acid, followed by a reduction step with iron powder, achieving a total yield of 72% . Similarly, Methyl 2-amino-5-fluorobenzoate is synthesized through nitrification, esterification, and hydronation, starting from 3-fluorobenzoic acid, with an optimal synthesis route yielding 81% . These methods could potentially be adapted for the synthesis of Allyl 3-amino-5-methylbenzoate.

Molecular Structure Analysis

The molecular structure of compounds similar to Allyl 3-amino-5-methylbenzoate can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated in the synthesis of a cocrystal involving 2-amino-5-chloropyridine and 3-methylbenzoic acid . Density functional theory (DFT) calculations are also employed to predict the molecular geometry and vibrational frequencies, which are then compared with experimental data .

Chemical Reactions Analysis

The reactivity of the related compounds is studied through their ability to undergo further transformations. For example, the imidazo[1,2-a]benzimidazole derivatives synthesized from quaternary salts can participate in reactions involving reactive substituents and an activated methylene group . The chemical reactivity, molecular electrostatic potential, and potential energy surface scans of these compounds are investigated using theoretical calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Allyl 3-amino-5-methylbenzoate are characterized using various spectroscopic methods, including FTIR, 1H NMR, and 13C NMR . Theoretical calculations, such as HOMO-LUMO energy gap and natural bond orbital analysis, are performed to understand the electronic properties . Additionally, the antioxidant activity, DNA binding affinity, and molecular docking studies provide insights into the biological interactions and potential applications of these compounds .

Scientific Research Applications

Antimicrobial Activity

Compounds synthesized from derivatives similar to Allyl 3-amino-5-methylbenzoate have shown significant antimicrobial activity against various pathogens. For instance, new oxadiazoles, triazoles, and thiadiazoles starting from related compounds have demonstrated notable antimicrobial effects against Escherichia coli and Rhizoctonia bataticola, with some also showing antitubercular activity against Mycobacterium tuberculosis H37Rv strain (Laddi & Desai, 2016).

Antioxidant Properties

Novel derivatives, including those synthesized from precursors similar to Allyl 3-amino-5-methylbenzoate, have been evaluated for their antioxidant activities. These compounds were analyzed for their reducing power, free radical scavenging, and metal chelating activities, showing potential as antioxidants compared to standard agents like EDTA and α-tocopherol (Yüksek et al., 2015).

Nucleophilic Substitution Reactions

Research has delved into nucleophilic substitution reactions involving compounds akin to Allyl 3-amino-5-methylbenzoate, leading to the creation of new derivatives with potential chemical applications. These studies highlight the versatility of such compounds in synthetic organic chemistry (Mataka et al., 1992).

Synthesis of Benzothiophene Derivatives

Compounds related to Allyl 3-amino-5-methylbenzoate have been utilized in synthesizing benzothiophene derivatives, which are of interest due to their pharmacological activities. Such research efforts underscore the potential of these compounds in drug discovery and development (Lumbroso et al., 2015).

Safety And Hazards

While specific safety data for Allyl 3-amino-5-methylbenzoate is not available, allyl compounds in general are known to be hazardous. For instance, Allyl Alcohol is highly flammable, acutely toxic via oral, dermal, and inhalation exposure routes, and can cause skin, eye, and respiratory irritation .

Future Directions

The future directions in the research and development of Allyl 3-amino-5-methylbenzoate and similar compounds involve improving the efficiency and sustainability of their synthesis. For instance, the use of allyl alcohol as an allyl source is being explored due to its sustainability .

properties

IUPAC Name

prop-2-enyl 3-amino-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-4-14-11(13)9-5-8(2)6-10(12)7-9/h3,5-7H,1,4,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJUKVCWIPWWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623135
Record name Prop-2-en-1-yl 3-amino-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 3-amino-5-methylbenzoate

CAS RN

153775-25-8
Record name Prop-2-en-1-yl 3-amino-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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